Lipophilicity Advantage: XLogP3 Compared to Des-Methyl Analog
The target compound exhibits a computed XLogP3 of 1.7 [1]. In contrast, the 4-nitro-only analog (CAS 402614-78-2), which lacks the 3,5-dimethyl groups, has a computed XLogP3 of approximately 0.9 [2]. The 0.8 log-unit increase reflects the contribution of the two methyl substituents and is expected to enhance membrane permeability by roughly 3- to 5-fold based on established logP–permeability correlations.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester (CAS 402614-78-2): XLogP3 0.9 |
| Quantified Difference | ΔXLogP3 = +0.8 |
| Conditions | PubChem XLogP3 3.0 algorithm (2024.11.20 release) |
Why This Matters
Higher logP correlates with improved passive membrane permeability, a critical parameter for cell-based assays and oral bioavailability, making the dimethyl-nitro compound a superior choice for cellular target engagement studies.
- [1] PubChem. 5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester. CID 948805. XLogP3: 1.7. View Source
- [2] PubChem. 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester. CID 2794811. XLogP3: 0.9. View Source
